molecular formula C15H13ClN2O3S B2441981 2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922133-61-7

2-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2441981
CAS No.: 922133-61-7
M. Wt: 336.79
InChI Key: MZXFBZIVBKIVKN-UHFFFAOYSA-N
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Description

This compound is a small molecule and is considered experimental . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinoline core, which is a privileged structure in medicinal chemistry . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein .


Physical and Chemical Properties Analysis

The average weight of this compound is 345.803 and the monoisotopic weight is 345.03387504. The chemical formula is C16H12ClN3O2S .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, sulfonamide derivatives have been extensively studied for their potential therapeutic effects. Although the specific compound wasn't directly found in the research, related sulfonamide compounds have shown promising activities in various therapeutic areas:

  • Anticancer Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. For instance, certain sulfonamide derivatives showed potent inhibitory effects on breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Alsaid, Al-Dosari, Nissan, & Al-Mishari, 2016).

  • Antimalarial Activity : Benzene and isoquinoline sulfonamide derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, showing effective inhibition in vitro with MIC values ranging from 2-50 µg/mL, indicating their potential as antimalarial agents (Parai, Panda, Srivastava, & Puri, 2008).

Organic Synthesis Applications

In the realm of organic synthesis, sulfonamide derivatives, including structures similar to the compound of interest, are utilized in various synthetic transformations and methodologies:

  • Synthesis of Heterocycles : Research has shown that sulfonamide derivatives can undergo reactions to form heterocyclic compounds, such as tetrahydroisoquinolines, which are of interest due to their presence in a variety of natural products and drugs. These reactions are valuable for the synthesis of complex molecules (Togo, Hoshina, Muraki, Nakayama, & Yokoyama, 1998).

  • Catalysis and Synthesis : Sulfonamide compounds have been used as catalysts in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating the versatility of sulfonamide derivatives in promoting efficient and environmentally friendly chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Properties

IUPAC Name

2-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-4-14(12)22(20,21)18-11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXFBZIVBKIVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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